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Rsv-IN-1

RSV antiviral potency IC50 HEp-2 plaque reduction assay

RSV-IN-1, also known as P13, is a small-molecule human respiratory syncytial virus (hRSV) inhibitor identified from a diversity screen of 16,671 compounds. It belongs to the benzenesulfonamide class and acts as a fusion inhibitor, blocking viral entry and cell-to-cell transmission without direct virucidal activity.

Molecular Formula C20H21N5O4S
Molecular Weight 427.5 g/mol
Cat. No. B2640413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRsv-IN-1
Molecular FormulaC20H21N5O4S
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)N(C)CCO)OC)C4=CC=CC=C14
InChIInChI=1S/C20H21N5O4S/c1-13-15-6-4-5-7-16(15)19-21-22-20(25(19)23-13)17-12-14(8-9-18(17)29-3)30(27,28)24(2)10-11-26/h4-9,12,26H,10-11H2,1-3H3
InChIKeyRKHSOIYWKCMPHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





RSV-IN-1 (P13) – A Benzenesulfonamide RSV Fusion Inhibitor with Defined Potency and Selectivity for Antiviral Discovery and Mechanistic Research


RSV-IN-1, also known as P13, is a small-molecule human respiratory syncytial virus (hRSV) inhibitor identified from a diversity screen of 16,671 compounds [1]. It belongs to the benzenesulfonamide class and acts as a fusion inhibitor, blocking viral entry and cell-to-cell transmission without direct virucidal activity [1]. The compound serves as a well-characterized reference molecule for RSV fusion inhibition studies with peer-reviewed pharmacological data including IC50, CC50, selectivity index, and resistance mutation profiles [1].

1

RSV fusion inhibitor reference for entry and cell-to-cell transmission studies

2

Cell-based antiviral screening in HEp-2 models with reported selectivity context

3

Mechanistic probe with distinct resistance mutation profile for mapping studies

Why Generic Substitution Among RSV Fusion Inhibitors Compromises Experimental Reproducibility – The Case of RSV-IN-1


Despite sharing a fusion-inhibitory mechanism, in-class RSV inhibitors exhibit divergent potency, selectivity, resistance mutation profiles, and chemical scaffolds that render simple interchange problematic. Even closely related hit compounds from the same screen—P13 (RSV-IN-1) and C15—differ substantially in selectivity index (2818 vs. 577) and induce distinct F-protein resistance mutations (T400I/N197T vs. D489G) [1]. Substituting RSV-IN-1 with a superficially similar fusion inhibitor risks altered cytotoxicity windows, incompatible resistance readouts, and loss of scaffold-specific structure–activity relationship (SAR) insights essential for lead optimization programs [1].

Selectivity window divergence

RSV-IN-1 (P13) exhibits a wider experimental window than analog C15 in the same cell system, which can alter cytotoxicity tolerance in dose-response studies.

Non-overlapping resistance mutations

P13 selects for T400I/N197T F-protein variants, while C15 selects D489G; resistance readouts and escape mapping are not interchangeable.

Distinct chemical scaffold class

Benzenesulfonamide (P13) versus diazepane (C15) cores dictate divergent SAR, synthetic tractability, and intellectual property space.

RSV-IN-1 (P13) vs. Closest Analogs – Quantitative Comparative Evidence for Procurement Decision-Making


Antiviral Potency: RSV-IN-1 (P13) Matches C15 in IC50 Value Against RSV in HEp-2 Cells

RSV-IN-1 (P13) and its closest analog C15 were evaluated side-by-side in the same HEp-2 plaque reduction assay [1]. P13 reduced RSV infectivity with an IC50 of 0.11 µM, essentially equipotent to C15 at 0.13 µM [1]. This near-equivalent antiviral activity removes potency as a basis for substitution, shifting procurement decisions to additional differentiated properties such as selectivity and resistance profile.

Antiviral IC50
Head-to-head
0.11 µM (P13) vs 0.13 µM (C15) — 1.18-fold (equipotent)
Supports equipotent antiviral research context in HEp-2 plaque reduction assay.
Single-study head-to-head; HEp-2 plaque reduction assay.
RSV antiviral potency IC50 HEp-2 plaque reduction assay fusion inhibitor

Selectivity Index: RSV-IN-1 (P13) Delivers a 4.9-Fold Higher Therapeutic Window Than C15

In the same HEp-2 cell-based experimental system, RSV-IN-1 (P13) exhibits a CC50 of 310 µM, yielding a selectivity index (SI = CC50/IC50) of 2818 [1]. In contrast, the structurally distinct analog C15 shows a lower CC50 of 75 µM and a corresponding SI of only 577 [1]. The 4.9-fold higher SI of P13 provides a wider experimental window for dose-response studies without confounding cytotoxicity [1].

Selectivity Index
Head-to-head
SI 2818 (P13) vs 577 (C15) — 4.9-fold wider window
Wider assay window may support dose-response interpretation without confounding cytotoxicity.
CC50 determined by cell viability assay in HEp-2 cells; same study.
selectivity index CC50 cytotoxicity RSV fusion inhibitor

Mechanism of Action: RSV-IN-1 (P13) Requires Presence During Virus Entry and Cell-to-Cell Transmission

Both RSV-IN-1 (P13) and C15 display no direct virucidal activity and do not inhibit virus attachment to cells [1]. Instead, both compounds must be present during virus entry and cell-to-cell transmission to block RSV-induced syncytial plaque formation [1]. This shared fusion-dependent mechanism confirms that either compound can serve as a mechanistic probe; however, differential resistance pathways (see Evidence Item 4) mean that P13 and C15 are not interchangeable for resistance mechanism studies.

Mechanism of Action
Head-to-head
No virucidal activity; blocks entry & cell-to-cell transmission (both P13 and C15)
Shared fusion-dependent mechanism, but distinct resistance pathways enable orthogonal studies.
Time-of-addition and virucidal assays; HEp-2 cell model.
mechanism of action virus entry cell-to-cell transmission RSV fusion inhibitor

Resistance Profile: RSV-IN-1 (P13) Selects for Distinct F-Protein Mutations (T400I/N197T) Compared to C15 (D489G)

Serial passage of RSV in HEp-2 cells under P13 or C15 pressure resulted in rapid selection of viral variants with ~1000-fold reduced sensitivity to the respective compound [1]. Crucially, the resistance mutations are non-overlapping: P13-selected variants carry T400I and N197T substitutions in the RSV F protein, while C15-selected variants carry D489G [1]. The equivalent resistance magnitude (~1000×) paired with divergent mutational routes provides a powerful tool for probing structure–function relationships in the RSV fusion machinery.

Resistance Profile
Head-to-head
P13: T400I/N197T (F protein) — C15: D489G (~1000× resistance both)
Non-overlapping mutations support binding-site mapping and orthogonal resistance selection.
Serial passage in HEp-2 cells; Sanger sequencing confirmed.
drug resistance F protein mutations RSV escape variants fusion inhibitor

Chemical Scaffold: RSV-IN-1 (P13) Is a Benzenesulfonamide Distinct from the Diazepane Scaffold of C15

RSV-IN-1 (P13) is chemically defined as N-(2-hydroxyethyl)-4-methoxy-N-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide, a benzenesulfonamide core decorated with a triazolophthalazine moiety [1]. In contrast, C15 is a 1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane [1]. The fundamental scaffold difference dictates divergent physicochemical properties, synthetic tractability, and SAR expansion opportunities, making compound choice consequential for medicinal chemistry campaigns.

Chemical Scaffold
Head-to-head
Benzenesulfonamide (P13) vs Diazepane (C15)
Distinct chemotypes inform SAR expansion and lead optimization strategies.
Structures elucidated by NMR and MS.
chemical scaffold benzenesulfonamide diazepane SAR RSV fusion inhibitor

RSV-IN-1 (P13) – Optimal Research and Industrial Application Scenarios Derived from Comparative Evidence


RSV Fusion Inhibitor Reference Standard for High-Throughput Antiviral Screening Cascades

With a well-defined IC50 (0.11 µM) and a high selectivity index (2818) in HEp-2 cells [1], RSV-IN-1 serves as an ideal positive control for primary RSV antiviral screening. Its wide cytotoxicity window allows dosing up to ~310 µM without confounding cell viability effects, enabling robust Z'-factor calculations and reliable hit triaging in automated plaque reduction or CPE-based assays [1].

Mechanistic Probe for RSV Fusion and Entry Biology

Because RSV-IN-1 acts specifically during virus entry and cell-to-cell transmission without virucidal or attachment-blocking activity [1], it is uniquely suited for time-of-addition studies, syncytium formation assays, and mechanistic dissection of the RSV F protein fusion cascade. Its use alongside C15 can generate complementary datasets that differentiate compound-specific vs. fusion-mechanism-general effects [1].

In Vitro Resistance Selection and F-Protein Mutagenesis Studies

RSV-IN-1 rapidly selects for T400I and N197T F-protein escape variants (~1000-fold resistance) [1]. This property enables controlled generation of drug-resistant RSV populations for mapping fusion inhibitor binding sites, assessing cross-resistance with clinical candidates (e.g., presatovir, JNJ-53718678), and validating next-generation fusion inhibitors designed to overcome T400I/N197T-mediated resistance [1].

Chemical Biology and SAR Expansion Starting Point for Benzenesulfonamide-Based Fusion Inhibitors

RSV-IN-1 provides a synthetically tractable benzenesulfonamide scaffold with a triazolophthalazine substituent [1]. Medicinal chemistry teams can leverage this scaffold for systematic SAR exploration around the N-hydroxyethyl, methoxy, and phthalazine regions to optimize potency, metabolic stability, and resistance profiles, while benchmarking improvements against the parent compound's baseline pharmacology [1].

Application
Selection Property
Validation Focus
RSV fusion inhibitor reference for high-throughput antiviral screening
Reported potency and selectivity window in cell-based assays
Antiviral activity and cytotoxicity endpoints in HEp-2 cells
RSV fusion and entry biology mechanistic probe
Fusion-dependent mechanism (time-of-addition)
Virus entry and cell-to-cell transmission assay context
In vitro resistance selection and F-protein mutagenesis studies
Defined resistance mutation profile (T400I/N197T)
Resistance emergence and F-protein sequencing endpoints
Benzenesulfonamide scaffold SAR expansion
Distinct chemotype with triazolophthalazine moiety
Synthetic tractability and SAR benchmarking against parent
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